molecular formula C8H12ClNO B2409549 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one CAS No. 2219371-61-4

3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one

Cat. No.: B2409549
CAS No.: 2219371-61-4
M. Wt: 173.64
InChI Key: FZDCOFJQRDYZAS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one is a functionalized azetidin-2-one, a scaffold of significant interest in medicinal and synthetic chemistry. The azetidin-2-one core, a four-membered cyclic amide (β-lactam), is best known as the fundamental structural component of penicillin and cephalosporin antibiotics . Beyond its antibacterial heritage, this privileged scaffold is exploited in a diverse range of therapeutic areas. The reactive chloromethyl group at the 3-position provides a versatile handle for further synthetic modification, allowing researchers to conjugate the molecule or explore new structure-activity relationships. This compound is primarily valued in research for developing new bioactive molecules. Azetidin-2-one derivatives have demonstrated promising antiproliferative activity on human cancer cell lines, positioning them as potential tools for anticancer drug discovery . Furthermore, the azetidin-2-one ring system is a key structural feature in cholesterol absorption inhibitors , such as the marketed drug Ezetimibe, highlighting its relevance in treating metabolic disorders . Other investigated activities for this chemotype include serving as inhibitors of serine proteases like human chymase and tryptase, which are targets for cardiovascular diseases and asthma, as well as exhibiting antitubercular and anti-inflammatory properties . The specific substitution pattern with a cyclopropyl group on the ring nitrogen may influence the compound's metabolic stability and binding affinity to biological targets. The product is intended for research purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCOFJQRDYZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CC2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine and a ketene.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a , where a methyl group is replaced by a chloromethyl group using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.

    Cyclopropyl and Methyl Substitution: The cyclopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Batch Synthesis: Involves the sequential addition of reagents in a controlled environment, followed by purification steps such as distillation or crystallization.

    Continuous Flow Synthesis: Utilizes continuous reactors where reagents are continuously fed, and products are continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: Reduction reactions can convert the azetidinone ring to an amine derivative.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
  • Studied for its potential therapeutic effects in various disease models.

Industry:

  • Used in the production of specialty chemicals and materials.
  • Investigated for its potential applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one: shares structural similarities with other azetidinones such as:

Uniqueness:

  • The presence of the chloromethyl group makes it highly reactive towards nucleophiles, which is not commonly found in other azetidinones.
  • The combination of the cyclopropyl and methyl groups provides unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Biological Activity

3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one is a compound belonging to the class of azetidinones, characterized by a unique structure that includes a chloromethyl group, a cyclopropyl group, and a methyl group attached to the azetidinone ring. This structural complexity endows the compound with significant potential for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10ClN1O\text{C}_7\text{H}_{10}\text{ClN}_1\text{O}

This compound's unique functional groups contribute to its reactivity and biological interactions. The chloromethyl group is particularly noteworthy for its ability to form covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors in biological systems. The mechanism includes:

  • Covalent Bond Formation : The chloromethyl group can react with nucleophilic amino acids in proteins, leading to enzyme inhibition.
  • Competitive Inhibition : The azetidinone structure can mimic natural substrates, allowing it to act as a competitive inhibitor for various enzymatic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that the compound demonstrates effectiveness against a range of bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study utilizing human cancer cell lines demonstrated that:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 µM

The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was evaluated against multi-drug resistant strains. The study found that:

  • The compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed:

  • Significant reduction in cell viability in treated groups compared to controls.
  • Induction of cell cycle arrest at the G2/M phase, suggesting a mechanism for its anticancer activity.

Q & A

Q. What are the optimized synthetic routes for 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as cyclization of Schiff base intermediates with chloroacetyl chloride under anhydrous conditions. For example, triethylamine in dry benzene is used to facilitate cyclization, achieving yields of 50–60% . Key variables include solvent choice (e.g., absolute ethanol vs. dry benzene), temperature control (0–5°C for exothermic steps), and stoichiometric ratios of reagents like aromatic aldehydes. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • FT-IR : Identifies carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and azetidinone ring vibrations (1250–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm), chloromethyl groups (δ 3.5–4.5 ppm), and azetidinone carbonyl carbons (δ 160–170 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M + Na]⁺) with accuracy <5 ppm deviation .

Q. What safety protocols are critical when handling this compound?

The chloromethyl group confers toxicity (e.g., LD₅₀ ~550 mg/kg in rats) and potential carcinogenicity. Use fume hoods, PPE (nitrile gloves, lab coats), and avoid inhalation. Decomposition releases Cl⁻ vapors; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For example, C–C bond lengths in cyclopropyl rings should average 1.50–1.54 Å. Discrepancies may arise from solvent inclusion or disorder; refine using software like SHELXL and validate via R-factor convergence (<0.05) .

Q. What mechanistic insights explain its antimitotic activity in pharmacological studies?

Derivatives like 3-chloroazetidin-2-one inhibit tubulin polymerization by binding to the colchicine site. In vitro assays (e.g., MTT on MCF-7 cells) show IC₅₀ values <10 µM. SAR studies reveal that substituents on the phenyl ring (e.g., 3,4,5-trimethoxy) enhance potency by 3-fold via hydrophobic interactions .

Q. How do reaction conditions affect regioselectivity in functionalizing the azetidinone ring?

Electrophilic substitution at the chloromethyl group is pH-dependent. In acidic media (pH <4), the azetidinone nitrogen is protonated, directing electrophiles to the chloromethyl site. Under basic conditions (pH >9), ring-opening may occur, forming thiazinanone derivatives via nucleophilic attack by thiols .

Q. What in vitro models are suitable for assessing cytotoxicity?

BALB/c-3T3 fibroblast assays measure LD₅₀ using ATP quantification (e.g., CellTiter-Glo®). For 3-(chloromethyl) derivatives, LD₅₀ values range from 0.0756 mM (high cytotoxicity) to >1 mM (low toxicity). Include positive controls (e.g., benzo[a]pyrene) and validate with replicate trials (n ≥3) .

Data Analysis & Experimental Design

Q. How should researchers address low yields in multi-step syntheses?

  • Step 1 (Schiff base formation) : Optimize aldehyde/amine ratios (1:1.2 molar excess) and reflux time (6–8 hrs in ethanol) to minimize side products .
  • Step 2 (Cyclization) : Use anhydrous solvents (benzene, DCM) and slow addition of chloroacetyl chloride to avoid exothermic side reactions .

Q. What statistical methods validate biological activity data?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/LD₅₀.
  • ANOVA : Compare treatment groups (p <0.05) with post-hoc Tukey tests for multiple comparisons .

Q. How to reconcile conflicting spectral data for novel derivatives?

Cross-validate using complementary techniques:

  • XRD vs. NMR : Confirm spatial arrangement of substituents (e.g., cyclopropyl orientation).
  • HRMS vs. elemental analysis : Ensure <0.4% deviation in C/H/N ratios .

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